molecular formula C22H25FN2OS B2570184 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide CAS No. 895781-87-0

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide

Cat. No.: B2570184
CAS No.: 895781-87-0
M. Wt: 384.51
InChI Key: PPSUOAUBAQKZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide is a chemical compound that features a unique structure combining an adamantane core with a thiazole ring and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core and subsequent functionalization to introduce the thiazole and fluorophenyl groups. One common approach involves the use of radical-based functionalization reactions to convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups . Specific reaction conditions may include the use of photocatalytic C–H activation methods and various reagents such as azobisisobutyronitrile (AIBN) and hypophosphorous acid .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being optimized for each specific reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways or interact with cellular receptors to alter signal transduction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide include other adamantane derivatives and thiazole-containing molecules. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its combination of an adamantane core with a thiazole ring and a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2OS/c23-18-3-1-2-17(9-18)20-25-19(13-27-20)4-5-24-21(26)22-10-14-6-15(11-22)8-16(7-14)12-22/h1-3,9,13-16H,4-8,10-12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSUOAUBAQKZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CSC(=N4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.